REACTION_CXSMILES
|
O1CCCC1.CC1C=CC(C(C)C)=CC=1.[F:16][C:17]([F:26])([F:25])[C:18](=[O:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21]>C(N(CC)CC)C.C(O)=O>[F:16][C:17]([F:25])([F:26])[CH:18]([OH:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21] |f:3.4|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.5 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C(C)C
|
Name
|
mixture
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OC)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC.C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the whole was stirred at 35° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
CONCENTRATION
|
Details
|
To the resulting concentrate
|
Type
|
ADDITION
|
Details
|
were added 10 mL of water and 10 mL of ethyl acetate
|
Type
|
ADDITION
|
Details
|
a saturated sodium carbonate aqueous solution was added
|
Type
|
STIRRING
|
Details
|
under stirring until the pH
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer separated from the aqueous layer
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(=O)OC)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |